(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
Description
This compound is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₀H₄₄NOPS and a molecular weight of 497.7 g/mol . Its structure features:
- A dicyclohexylphosphino group attached to a phenyl ring, providing steric bulk and electron-donating properties.
- A sulfinamide moiety with (R)-configuration at the sulfur atom.
- A stereochemically defined (S)-configured carbon in the backbone, contributing to enantioselectivity in asymmetric catalysis.
It is primarily employed in asymmetric synthesis as a ligand for transition-metal catalysts, enabling precise control over stereochemical outcomes in reactions such as hydrogenation and cross-coupling .
Properties
Molecular Formula |
C28H48NOPS |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
N-[1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3 |
InChI Key |
YSMXOXQPJSTCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for Aryl Scaffold Construction
The indole core is synthesized via the Fischer indole reaction, where phenylhydrazine reacts with 2’-bromoacetophenone under acidic conditions (e.g., HCl/EtOH, 80°C) to yield 2-(2-bromophenyl)-1-methyl-1H-indole. This step establishes the aryl backbone critical for subsequent functionalization.
Sulfinamide Installation and Resolution
The final step involves coupling the phosphine-containing intermediate with a chiral sulfinamide. (R)-2-Methylpropane-2-sulfinamide is reacted with the secondary amine of the indole-phosphine adduct under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), yielding the target compound with retained stereochemistry.
Alternative Routes and Modular Approaches
Patent literature discloses alternative pathways leveraging preassembled chiral building blocks to circumvent multi-step sequences. For instance, CN103709195A describes a method starting from enantiomerically pure sulfinamides, which are alkylated with phosphine-containing aryl bromides using palladium catalysis. This approach reduces reliance on resolution steps but requires access to chiral sulfinamide precursors.
Optimization of Critical Reaction Parameters
Temperature and Solvent Effects
Lithiation efficiency heavily depends on low temperatures (−78°C) to prevent side reactions, while THF’s coordinating nature stabilizes the lithium intermediate. Elevated temperatures during sulfinamide coupling (50–60°C) enhance reaction rates without compromising enantiopurity.
Catalytic Enhancements
The use of palladium(II) acetate in Suzuki cross-coupling and amination reactions involving intermediates demonstrates high catalytic activity (turnover numbers >1,000). This precatalyst synergizes with the ligand’s phosphine group, accelerating metal insertion and transmetallation.
Comparative Analysis of Methodologies
The Fischer indole route balances yield and stereoselectivity, whereas modular alkylation offers higher efficiency but depends on chiral precursor availability. Traditional methods lag in both metrics, justifying their declining adoption.
Challenges and Mitigation Strategies
Byproduct Formation during Lithiation
Competing deprotonation at alternative sites generates byproducts. Employing excess LDA (1.5 equiv) and slow addition rates suppresses undesired pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring and the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Typical reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
Phosphine oxides: Formed from oxidation reactions.
Amines: Resulting from reduction of the sulfinamide group.
Substituted derivatives: Products of substitution reactions at the phenyl ring or phosphine group.
Scientific Research Applications
Applications in Catalysis
One of the primary applications of this compound is as a chiral ligand in asymmetric catalysis. Ligands play a crucial role in enhancing the selectivity and efficiency of catalytic processes.
Asymmetric Synthesis
The compound has been utilized in various asymmetric synthesis reactions, particularly in the formation of chiral centers. Its ability to stabilize transition states leads to improved enantioselectivity.
Case Study : In a study by Zhang et al., the compound was employed in the Rh-catalyzed asymmetric hydrogenation of α-ketoesters, achieving enantiomeric excesses greater than 95% .
Transition Metal Complexes
(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide forms stable complexes with transition metals such as palladium and rhodium.
| Metal Complex | Activity | Selectivity |
|---|---|---|
| Pd Complex | High | >90% |
| Rh Complex | Moderate | >85% |
These complexes are used in various reactions including cross-coupling and C-H activation, showcasing their versatility in synthetic organic chemistry.
Pharmaceutical Applications
The compound also shows potential in pharmaceutical applications due to its ability to interact with biological targets.
Drug Development
As a chiral auxiliary, it can influence the stereochemistry of drug candidates. Its application in synthesizing chiral drugs has been explored extensively.
Case Study : A recent investigation demonstrated its use in the synthesis of a novel anti-cancer agent, where it facilitated the formation of the desired enantiomer with high purity .
Studies have indicated that sulfinamide compounds exhibit antimicrobial properties. The specific compound has been tested against various bacterial strains, showing promising results.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
These findings suggest potential therapeutic applications in treating bacterial infections.
Mechanism of Action
The compound exerts its effects primarily through its role as a chiral ligand in asymmetric catalysis. The mechanism involves:
Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming a chiral environment around the metal.
Induction of Chirality: The chiral environment induces chirality in the substrate, leading to the formation of enantiomerically pure products.
Molecular Targets and Pathways: The compound targets metal centers in catalytic cycles, influencing the pathways and outcomes of the reactions.
Comparison with Similar Compounds
Key Structural Variations
Similar compounds differ in substituents, stereochemistry, and backbone modifications. Below is a comparative analysis:
Functional and Steric Differences
- Steric Bulk: The dicyclohexylphosphino group in the target compound provides greater steric hindrance than diphenylphosphino variants, enhancing enantioselectivity in reactions requiring bulky substrates .
- Electronic Effects : Electron-rich substituents like 4,5-dimethoxyphenyl (in CAS 2565792-27-8) improve metal-ligand bond stability in polar environments .
- Backbone Flexibility : Compounds with naphthalenylmethyl or dimethylpropyl groups exhibit rigid backbones, reducing conformational freedom and improving catalytic reproducibility .
Performance in Catalysis
- Enantioselectivity: The target compound achieves >99% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated ketones, outperforming diphenylphosphino analogs (85–92% ee) due to its steric bulk .
- Reaction Scope: Dual-phosphanyl ligands (e.g., CAS 2565792-27-8) are more effective in allylic alkylation but less so in hydrogenation compared to the dicyclohexylphosphino variant .
- Solubility: The 4,5-dimethoxyphenyl derivative (CAS 2565792-27-8) shows improved solubility in methanol, broadening its utility in protic solvents .
Biological Activity
(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide, commonly referred to as CM-phos, is a chiral phosphine ligand that has gained attention in various catalytic applications, particularly in cross-coupling reactions. This compound's biological activity is primarily linked to its role as a ligand in palladium-catalyzed processes, influencing the efficiency and selectivity of reactions involving organic substrates.
- Molecular Formula : C28H48NOPS
- Molecular Weight : 477.7 g/mol
- CAS Number : 2253984-98-2
- Purity : ≥95%
The biological activity of CM-phos is largely attributed to its ability to coordinate with transition metals, particularly palladium. This coordination facilitates various organic transformations through mechanisms such as oxidative addition and reductive elimination. The unique structure of CM-phos allows for enhanced reactivity and selectivity in these processes.
1. Catalytic Reactions
CM-phos has been extensively studied for its role in catalyzing:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. Studies have shown that CM-phos significantly increases the yield and selectivity of these reactions compared to other ligands.
| Ligand Type | Yield (%) | Reaction Time (hours) |
|---|---|---|
| CM-phos | 94 | 1 |
| Other Phosphine | 70 | 3 |
2. Pharmaceutical Synthesis
The compound has been utilized in synthesizing pharmaceutical intermediates, showcasing its versatility in producing complex organic molecules with high enantioselectivity.
Case Studies
- Study on Arylation Reactions : A recent study demonstrated that using CM-phos in palladium-catalyzed arylation of imidazo[1,2-a]pyridines resulted in higher yields (up to 88%) compared to traditional methods without this ligand. The introduction of electron-donating groups on the aromatic system was found to enhance the reaction efficiency further .
- Palladium-Catalyzed Amination : Another study highlighted the effectiveness of CM-phos in amination reactions, where it facilitated the formation of C-N bonds with excellent regioselectivity and yield. The optimized conditions allowed for a reduction in catalyst loading to as low as 0.2 mol%, demonstrating CM-phos's efficiency .
Research Findings
Research indicates that the performance of CM-phos can be influenced by:
- Substituent Effects : Variations in the dicyclohexyl groups can significantly affect the ligand's electronic properties and steric hindrance, impacting its catalytic performance.
- Reaction Conditions : Temperature, solvent choice, and reaction time are critical factors that determine the success of reactions involving CM-phos.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound?
Answer:
The synthesis involves sequential steps:
Phosphine Introduction: Palladium-catalyzed cross-coupling to attach the dicyclohexylphosphino group to the aryl backbone.
Sulfinamide Formation: Chiral sulfinamide precursors (e.g., (R)- or (S)-sulfinamides) are used to ensure stereochemical control .
Steric Optimization: Bulky tert-butyl groups on the sulfinamide enhance steric hindrance, improving enantioselectivity .
Methodological Tips:
- Flow Chemistry: Adapt continuous-flow systems (as in diphenyldiazomethane synthesis) to mitigate exothermic risks and improve yield .
- Purification: Use column chromatography with silica gel modified by phosphine-resistant solvents (e.g., degassed toluene).
Basic: Which analytical techniques are critical for confirming structural integrity and stereochemistry?
Answer:
- X-ray Crystallography: SHELXL refinement resolves absolute configuration, with R factors <0.05 indicating high precision .
- Multinuclear NMR:
- Chiral HPLC: Chiralpak AD-H columns achieve baseline separation of enantiomers (ee >98%) .
Advanced: How can researchers optimize enantiomeric excess (ee) during synthesis?
Answer:
- Kinetic Resolution: Use chiral auxiliaries (e.g., (R)-sulfinamide) to bias reaction pathways toward the desired enantiomer .
- Crystallization-Induced Diastereomer Transformation: Recrystallize intermediates in hexane/EtOAc to discard minor enantiomers .
- Computational Guidance: DFT calculations predict transition-state energies to refine reaction conditions (e.g., temperature, solvent polarity) .
Advanced: How does the ligand’s steric profile influence catalytic performance in cross-coupling reactions?
Answer:
- Steric Parameters: The dicyclohexylphosphino group’s cone angle (~170°) creates a rigid chiral environment, suppressing undesired side reactions .
- Case Study: Compared to DavePhos (δ ³¹P = 18 ppm), this ligand’s higher δ ³¹P (22.5 ppm) indicates stronger σ-donor capacity, enhancing oxidative addition in Suzuki-Miyaura reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
